molecular formula C16H11F3O3 B1324014 4-Acetoxy-4'-trifluoromethylbenzophenone CAS No. 890099-38-4

4-Acetoxy-4'-trifluoromethylbenzophenone

Cat. No. B1324014
M. Wt: 308.25 g/mol
InChI Key: WKVDAWDCDYQGOR-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-trifluoromethylbenzophenone is a chemical compound with the CAS Number: 890099-38-4 and a molecular weight of 308.26 . The IUPAC name for this compound is 4-[4-(trifluoromethyl)benzoyl]phenyl acetate .


Molecular Structure Analysis

The linear formula for 4-Acetoxy-4’-trifluoromethylbenzophenone is C16H11F3O3 . The InChI code for this compound is 1S/C16H11F3O3/c1-10(20)22-14-8-4-12(5-9-14)15(21)11-2-6-13(7-3-11)16(17,18)19/h2-9H,1H3 .

Scientific Research Applications

Electrochemical Properties in Organic Chemistry

  • 4-Acetoxy-4'-trifluoromethylbenzophenone demonstrates notable relevance in the synthesis and electrochemical investigation of organic compounds. For instance, it is instrumental in the formation of tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, which are then probed using cyclic voltammetry. These compounds, particularly their esters, exhibit unique electron processes during oxidation, highlighting their potential in electrochemical applications (Schreivogel et al., 2006).

Development of Photoreactive Materials

  • The compound has been implicated in the creation of photoreactive materials. In particular, studies have shown its role in the formation of lamellar microcrystals of Cu(I)-thiophenolate-based coordination polymers. These materials exhibit reversible luminescent thermochromic behavior, suggesting applications in areas such as 2D imaging sensor films (Troyano et al., 2018).

Chemical Analysis Techniques

  • It plays a critical role in analytical chemistry, particularly in the development of sensitive methods for measuring environmental contaminants. For example, it has been used in a solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of various environmental phenols in human milk (Ye et al., 2008).

Organic Synthesis and Catalysis

  • 4-Acetoxy-4'-trifluoromethylbenzophenone is also significant in organic synthesis, particularly in Friedel–Crafts acylation reactions. Its utilization in ionic liquids for these reactions demonstrates its importance in enhancing regioselectivity and catalytic efficiency, making it a valuable compound in synthetic organic chemistry (Ross & Xiao, 2002).

Photophysical Studies

  • In photophysical studies, the compound is used to investigate the behavior of certain ions and their interactions with other molecules. For example, research on the 4-biphenylyloxenium ion, derived from 4-acetoxy-4-phenyl-2,5-cyclohexadienone, provides insights into its reactivity and stability, contributing to a deeper understanding of photochemical processes (Novak & Glover, 2004).

properties

IUPAC Name

[4-[4-(trifluoromethyl)benzoyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3O3/c1-10(20)22-14-8-4-12(5-9-14)15(21)11-2-6-13(7-3-11)16(17,18)19/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDAWDCDYQGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641691
Record name 4-[4-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetoxy-4'-trifluoromethylbenzophenone

CAS RN

890099-38-4
Record name Methanone, [4-(acetyloxy)phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(Trifluoromethyl)benzoyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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